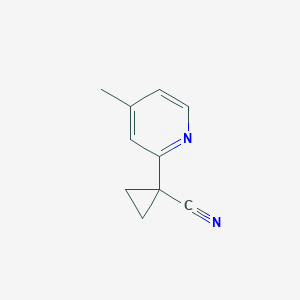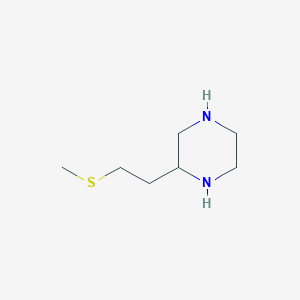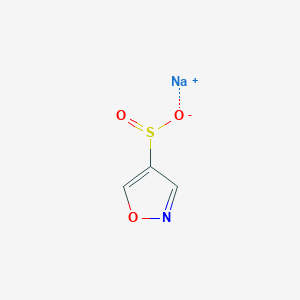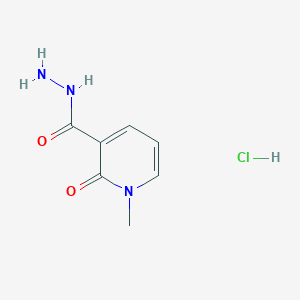
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of pyridine, featuring a cyclopropane ring attached to the pyridine ring at the 2-position, with a methyl group at the 4-position and a nitrile group at the 1-position of the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 4-methyl-2-pyridinecarboxaldehyde with diazomethane, followed by the introduction of the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the cyclopropanation reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or other molecular interactions that lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(4-Methylpyridin-2-yl)cyclopropane-1-methanol
- 1-(4-Methylpyridin-2-yl)cyclopropane-1-amine
Uniqueness
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclopropane ring and the pyridine moiety also contributes to its unique properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(4-methylpyridin-2-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHXFOQXYUKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)




![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)

![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)


![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)
